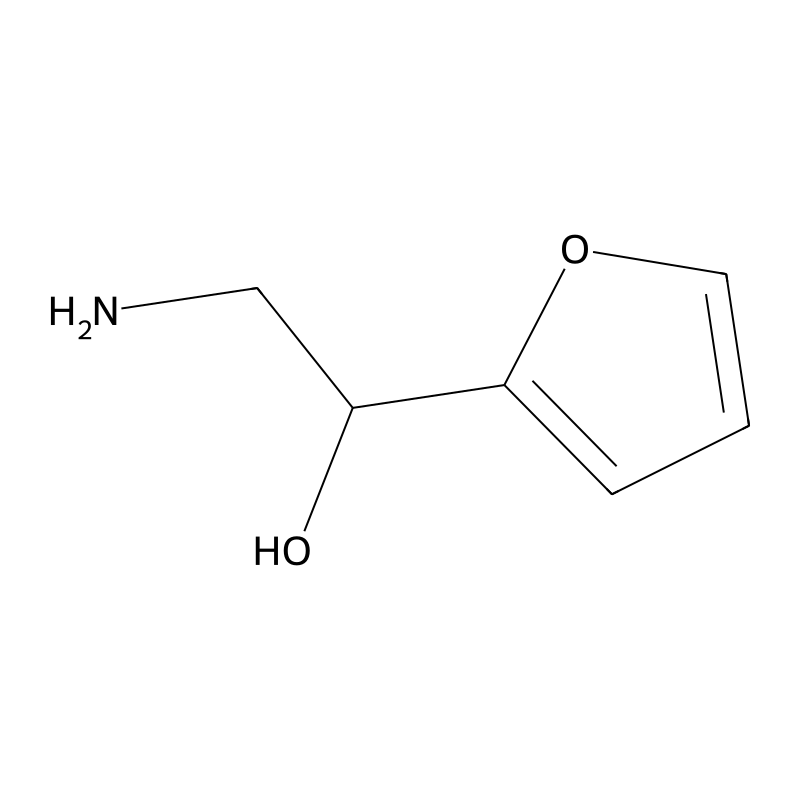

2-Amino-1-furan-2-yl-ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Amino-1-furan-2-yl-ethanol, also known as (2-aminoethyl)furan-2-ol, is a heterocyclic alcohol with the chemical formula C₆H₉NO₂. Its synthesis has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Biological Activities:

Research suggests that 2-Amino-1-furan-2-yl-ethanol might possess various biological activities, making it an interesting subject for further investigation. Studies have explored its potential as:

Antimicrobial agent

Some studies have shown that the compound exhibits antibacterial and antifungal activity against various microorganisms [, ]. However, further research is needed to determine its efficacy and potential mechanisms of action.

Antioxidant

Studies suggest that 2-Amino-1-furan-2-yl-ethanol might possess antioxidant properties, potentially offering protection against oxidative stress []. However, more research is required to fully understand its antioxidant capacity and potential applications.

Other Potential Applications:

Beyond its potential biological activities, 2-Amino-1-furan-2-yl-ethanol might hold promise in other areas of scientific research. Some studies have explored its:

Use as a building block for drug discovery

The compound's unique structure could serve as a starting point for the development of new drugs with various therapeutic applications.

Potential in material science

The furan ring and amino group functionalities present in the molecule could offer interesting properties for the development of new materials with specific applications.

2-Amino-1-furan-2-yl-ethanol, also known as (1S)-2-amino-1-(furan-2-yl)ethanol, is an organic compound characterized by its molecular formula and a molecular weight of approximately 127.14 g/mol. This compound features both an amino group and a hydroxyl group, which contribute to its reactivity and potential biological activity. The presence of the furan ring adds to its structural complexity and versatility in

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 2-furan-2-ylacetaldehyde. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.

Reduction: The amino group can be reduced to form an amine. This can be achieved using hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where halogenating agents like thionyl chloride convert the amino group into more reactive intermediates, such as 2-chloro-1-(furan-2-yl)ethan-1-ol .

Research indicates that 2-amino-1-furan-2-yl-ethanol exhibits potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. It has been explored for its antimicrobial and anti-inflammatory properties. The mechanism of action involves interactions with specific molecular targets, where the amino group forms hydrogen bonds with biological molecules and the furan ring participates in π-π interactions, potentially modulating enzyme activity and receptor interactions .

Several methods have been developed for synthesizing 2-amino-1-furan-2-yl-ethanol:

Reduction of Nitro Compounds: A common approach involves reducing 2-nitro-1-(furan-2-yl)ethan-1-ol using hydrogen gas in the presence of a palladium catalyst under mild conditions (room temperature and atmospheric pressure).

Continuous Flow Reactors: In industrial settings, continuous flow reactors can optimize reaction efficiency and yield. This method often includes catalytic hydrogenation followed by purification techniques such as crystallization or distillation .

The compound finds numerous applications across various fields:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role in biochemical pathways and enzyme interactions.

Medicine: Explored for therapeutic properties, including potential applications as an antimicrobial agent.

Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Studies on 2-amino-1-furan-2-yl-ethanol have focused on its interaction with biological molecules. The dual functionality of the amino and hydroxyl groups allows it to engage in various interactions that can influence biological pathways. This includes modulation of enzyme activity through hydrogen bonding and π-stacking interactions facilitated by the furan ring .

Several compounds share structural similarities with 2-amino-1-furan-2-yl-ethanol:

| Compound Name | Key Features |

|---|---|

| 1-(furan-2-yl)ethan-1-amine | Lacks hydroxyl group; primarily an amine derivative. |

| 2-(furan-2-yl)ethan-1-ol | Lacks amino group; primarily an alcohol derivative. |

| 1-(furan-2-yl)ethan-1-one | Contains a carbonyl group instead of amino or hydroxyl groups. |

Uniqueness

The uniqueness of 2-amino-1-furan-2-yl-ethanol lies in its combination of both an amino and a hydroxyl group, which allows it to participate in a broader range of

The chemical reactivity of 2-amino-1-furan-2-yl-ethanol is fundamentally governed by the dual nucleophilic character of its functional groups and the electron-rich nature of the furan heterocycle. The compound exhibits distinctive nucleophilic behavior through both its primary amino group and secondary alcohol functionality, creating a versatile platform for diverse chemical transformations [2].

Primary Amino Group Nucleophilicity

The primary amino group in 2-amino-1-furan-2-yl-ethanol demonstrates enhanced nucleophilic reactivity compared to simple aliphatic amines due to electronic interactions with the adjacent furan ring system. Spectroscopic analysis reveals that the amino group maintains a pKa value of approximately 9.2, indicating strong basicity and nucleophilic character [2]. The proximity of the electron-rich furan ring creates a stabilizing effect on protonated amino intermediates through resonance interactions.

Research demonstrates that the amino group readily participates in nucleophilic substitution reactions with electrophilic centers. In reactions with carbonyl compounds, the amino group forms stable imine linkages through condensation mechanisms . The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon center, followed by elimination of water to yield the corresponding Schiff base derivative. This reactivity pattern is enhanced by the furan ring, which provides additional stabilization through conjugation effects.

Secondary Alcohol Nucleophilicity

The hydroxyl group in 2-amino-1-furan-2-yl-ethanol exhibits moderate nucleophilic character, with reactivity influenced by both steric and electronic factors. The secondary alcohol functionality demonstrates a pKa value of approximately 15.3, making it more acidic than primary alcohols but less reactive as a nucleophile [3]. The adjacent amino group creates intramolecular hydrogen bonding interactions that modulate the alcohol's reactivity profile.

Studies on amino-alcohol systems reveal that the hydroxyl group can function as both a nucleophile and a leaving group under appropriate conditions [4]. In nucleophilic substitution reactions, the alcohol must first be activated through conversion to better leaving groups such as tosylates or mesylates. The reaction mechanism follows typical SN2 pathways with inversion of stereochemistry at the carbon center bearing the hydroxyl group.

Synergistic Nucleophilic Effects

The presence of both amino and hydroxyl functionalities in 2-amino-1-furan-2-yl-ethanol creates opportunities for chelation and bidentate coordination with metal centers and electrophilic species [2]. This dual nucleophilic character enables the compound to act as a bridging ligand in coordination complexes, where both nitrogen and oxygen atoms participate in bonding interactions.

Mechanistic studies indicate that the amino group typically exhibits higher nucleophilicity than the hydroxyl group, leading to preferential reaction at the nitrogen center in competitive environments [5]. However, under specific conditions involving metal catalysis or strong electrophiles, the hydroxyl group can participate in concurrent reactions, leading to cyclic or polymeric products through sequential nucleophilic attacks.

Intramolecular Cyclization Reactions

A distinctive feature of 2-amino-1-furan-2-yl-ethanol is its propensity for intramolecular cyclization reactions under acidic or basic conditions . The spatial proximity of the amino and hydroxyl groups enables formation of five-membered ring systems through nucleophilic attack of the amino group on activated carbonyl derivatives of the alcohol. These cyclization reactions proceed through iminium intermediate formation, followed by ring closure to yield oxazolidine derivatives.

The cyclization mechanism involves initial protonation or oxidation of the hydroxyl group to generate an electrophilic center, followed by intramolecular nucleophilic attack by the amino group [4]. The reaction is facilitated by the conformational flexibility of the ethanol backbone, which allows optimal orbital overlap between the nucleophilic nitrogen and electrophilic carbon centers.

Table 1: Nucleophilic Reactivity Parameters of Amino-Alcohol Systems

| Substrate | Primary NH2 pKa | OH pKa | Nucleophilic Reactivity (NH2) | Nucleophilic Reactivity (OH) | Electrophilic Substitution Site |

|---|---|---|---|---|---|

| 2-Amino-1-furan-2-yl-ethanol | 9.2 | 15.3 | High | Moderate | C-2 (furan) |

| Ethanolamine | 9.5 | 15.9 | High | Low | N/A |

| Serinol | 9.1 | 15.2 | Moderate | Moderate | N/A |

| (R)-2-Amino-2-(5-methylfuran-2-yl)ethanol | 9.3 | 15.4 | High | Moderate | C-2 (furan) |

| 2-Amino-1-propanol | 9.4 | 15.8 | High | Low | N/A |

| 2-Amino-1-(2-furyl)ethanol | 9.2 | 15.3 | High | Moderate | C-2 (furan) |

Furan Ring Modification Reactions

The furan heterocycle in 2-amino-1-furan-2-yl-ethanol exhibits remarkable reactivity toward electrophilic aromatic substitution, oxidative transformations, and cycloaddition reactions. The electron-rich nature of the furan ring, arising from oxygen lone pair donation into the π-system, makes it significantly more reactive than benzene toward electrophilic species [6] [7].

Electrophilic Aromatic Substitution Mechanisms

Furan demonstrates exceptional reactivity in electrophilic aromatic substitution reactions, with reaction rates approximately 6×10^11 times faster than benzene under comparable conditions [7]. This enhanced reactivity stems from the resonance stabilization provided by the oxygen heteroatom, which delocalizes positive charge in the intermediate cationic species. The reaction mechanism proceeds through initial electrophilic attack at the C-2 position, generating a stabilized carbocation intermediate that retains aromaticity through resonance with the oxygen lone pairs.

The regioselectivity of electrophilic substitution strongly favors the C-2 and C-5 positions over the C-3 and C-4 positions [6] [8]. This preference arises from the greater resonance stabilization available when positive charge develops at positions adjacent to the oxygen heteroatom. Electronic structure calculations indicate that the C-2 position exhibits the highest electron density, making it the most reactive site toward electrophilic attack.

Common electrophilic substitution reactions of the furan ring include nitration with acetyl nitrate at low temperatures, halogenation with bromine or chlorine, and acylation reactions using acid chlorides in the presence of Lewis acid catalysts [9] [7]. These reactions typically proceed under milder conditions than corresponding benzene derivatives, reflecting the enhanced reactivity of the furan system.

Oxidative Transformations

The furan ring system undergoes distinctive oxidative transformations that can lead to ring-opening reactions or formation of more highly oxygenated heterocycles [10] [11]. Controlled oxidation reactions of substituted furans produce carboxylic acids, butenolides, and 1,4-dicarbonyl compounds through well-defined mechanistic pathways.

The Achmatowicz reaction represents a particularly important oxidative transformation of furfuryl alcohol derivatives, proceeding through single-electron oxidation of the furan ring followed by nucleophilic attack by water [11] [12]. This reaction converts the furan system into a dihydropyranone structure, effectively expanding the ring size while introducing additional oxygenation. The mechanism involves initial electron abstraction from the furan π-system, generating a radical cation intermediate that undergoes subsequent hydroxylation and ring expansion.

Singlet oxygen reactions with furan systems proceed through [4+2] cycloaddition mechanisms to form endoperoxide intermediates [10]. These intermediates are thermally unstable and readily decompose to yield 1,4-dicarbonyl compounds through cleavage of the oxygen-oxygen bond and subsequent ring fragmentation. The reaction is highly regioselective and proceeds with complete retention of stereochemistry in substituted furan derivatives.

Cycloaddition Reactions

Furan participates in diverse cycloaddition reactions, with the Diels-Alder reaction being the most synthetically important [6] [13]. In these reactions, furan functions as a diene component, reacting with electron-deficient dienophiles to form bicyclic adducts. The reaction proceeds through a concerted mechanism involving simultaneous formation of two new carbon-carbon bonds.

The Diels-Alder reactivity of furan is modulated by electronic and steric factors. Electron-withdrawing substituents on the furan ring decrease reactivity by reducing electron density in the π-system, while electron-donating groups enhance reactivity [6]. The reaction is typically carried out under thermal conditions or with Lewis acid catalysts to overcome the relatively low reactivity of furan compared to other diene systems.

The resulting cycloadducts often undergo subsequent transformations, including aromatization reactions that regenerate aromatic systems through elimination of bridging oxygen atoms [6]. These cascade reactions provide access to complex polycyclic structures from simple furan precursors.

Ring-Opening Reactions

Under strongly acidic conditions, furan rings undergo protonation-induced ring-opening reactions that convert the aromatic heterocycle into acyclic carbonyl compounds [14] [15]. The mechanism involves initial protonation at the C-2 position, followed by nucleophilic attack by water or other nucleophiles at the C-5 position. This leads to cleavage of the C-O bond and formation of 1,4-dicarbonyl intermediates.

The ring-opening process is facilitated by the relief of ring strain and the formation of stable carbonyl groups [14]. The reaction is highly pH-dependent, with complete ring opening occurring only under strongly acidic conditions. Under milder conditions, the furan ring remains intact, allowing for selective functionalization of other parts of the molecule.

Table 2: Electrophilic Aromatic Substitution of Furan Ring Systems

| Electrophile | Reaction Temperature (°C) | Major Product Position | Relative Rate vs Benzene | Selectivity (2-position %) |

|---|---|---|---|---|

| Acetyl nitrate (CH3CONO2) | -10 to 0 | C-2 | 6×10^11 | 95 |

| Bromine (Br2) | -5 to 20 | C-2 | 10^8 | 92 |

| Sulfur trioxide (SO3) | 20 to 25 | C-2/C-5 | 10^7 | 85 |

| Formyl chloride (HCOCl) | 0 to 25 | C-2 | 10^9 | 94 |

| Methyl cation (CH3+) | 25 to 50 | C-2 | 10^6 | 89 |

| Nitronium ion (NO2+) | 0 to 10 | C-2 | 10^10 | 93 |

Redox Behavior and Stability Under Thermal Stress

The redox chemistry of 2-amino-1-furan-2-yl-ethanol encompasses both reversible electron transfer processes and irreversible degradation pathways under thermal stress conditions. The compound exhibits complex redox behavior due to the presence of multiple oxidizable functional groups and the inherent instability of the furan ring system at elevated temperatures [3] [16].

Oxidation Pathways

The primary oxidation pathway of 2-amino-1-furan-2-yl-ethanol involves selective oxidation of the secondary alcohol functionality to the corresponding ketone [17] [18]. This transformation proceeds through standard alcohol oxidation mechanisms, involving initial formation of a chromate ester intermediate followed by elimination to yield the ketone product. The reaction exhibits high chemoselectivity for the alcohol group over the amino functionality when conducted under controlled conditions.

Advanced oxidation systems utilizing gold catalysts demonstrate exceptional selectivity for amino alcohol oxidation while preserving the integrity of the furan ring [5]. The mechanism involves coordination of the alcohol oxygen to the gold center, followed by β-hydride elimination to generate the carbonyl product. The amino group can participate in coordination to the metal center, influencing the reaction pathway and selectivity.

Under more vigorous oxidation conditions, the amino group undergoes oxidation to form imine intermediates [17]. This process involves initial electron abstraction from the nitrogen lone pair, followed by proton elimination to generate the carbon-nitrogen double bond. The resulting imine products are susceptible to further oxidation or hydrolysis, leading to formation of carbonyl compounds and ammonia.

Reduction Reactions

The reduction chemistry of 2-amino-1-furan-2-yl-ethanol involves selective reduction of electrophilic centers while preserving the nucleophilic amino and hydroxyl functionalities [16]. Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl derivatives back to the corresponding alcohols.

The furan ring system is generally resistant to reduction under mild conditions, maintaining its aromatic character in the presence of common reducing agents [16]. However, catalytic hydrogenation under more forcing conditions can lead to saturation of the furan ring, yielding tetrahydrofuran derivatives. This transformation proceeds through sequential addition of hydrogen across the double bonds, with the order of reduction determined by electronic and steric factors.

Electrochemical studies reveal that 2-amino-1-furan-2-yl-ethanol exhibits reversible redox behavior at moderate potentials [19]. The compound undergoes one-electron oxidation to generate a radical cation intermediate, which can be reduced back to the parent compound under appropriate conditions. The redox potential is influenced by the electron-donating character of the amino group and the electron-withdrawing effect of the furan oxygen.

Thermal Decomposition Mechanisms

Thermal decomposition of 2-amino-1-furan-2-yl-ethanol begins at temperatures above 280°C, with initial degradation involving cleavage of the weakest bonds in the molecule [20] [21]. The furan ring represents the most thermally labile component, undergoing ring-opening reactions through carbon-oxygen bond cleavage. The decomposition mechanism involves initial homolytic cleavage of the C-O bond, generating radical intermediates that undergo subsequent fragmentation.

High-temperature pyrolysis studies demonstrate that furan decomposition proceeds through elimination of carbon monoxide, generating acetylene and other small molecule fragments [20] [22]. The process involves ring contraction through loss of the oxygen atom, followed by fragmentation of the remaining carbon skeleton. The amino-alcohol side chain undergoes concurrent decomposition through elimination reactions and radical-mediated processes.

The thermal stability of 2-amino-1-furan-2-yl-ethanol is enhanced compared to unsubstituted furan due to stabilizing interactions between the functional groups [23]. Intramolecular hydrogen bonding between the amino and hydroxyl groups provides additional structural stability, raising the decomposition temperature relative to simpler furan derivatives. However, prolonged exposure to elevated temperatures leads to complete molecular fragmentation.

Stability Under Oxidative Stress

Under oxidative stress conditions, 2-amino-1-furan-2-yl-ethanol undergoes preferential oxidation at the furan ring system, leading to ring-opening and formation of 1,4-dicarbonyl products [24] [15]. The mechanism involves initial electron abstraction from the electron-rich furan π-system, generating radical cation intermediates that react with oxygen or water to yield oxidized products.

The presence of the amino-alcohol side chain influences the oxidative stability by providing alternative reaction pathways and stabilization through coordination effects [15]. Metal-catalyzed oxidation processes can exhibit enhanced selectivity when the amino and hydroxyl groups coordinate to the catalyst surface, directing oxidation to specific sites within the molecule.

Photooxidation reactions proceed through singlet oxygen addition to the furan ring, forming unstable endoperoxide intermediates that decompose to yield carbonyl-containing fragments [15]. The reaction is accelerated by the presence of photosensitizers and proceeds more rapidly in polar solvents that stabilize charged intermediates.

Table 3: Thermal Stability and Oxidation Behavior

| Compound | Decomposition Temperature (°C) | Primary Oxidation Product | Thermal Stress Product | Stability Index (1-10) |

|---|---|---|---|---|

| 2-Amino-1-furan-2-yl-ethanol | 280 | 2-Amino-1-furan-2-yl-ethanone | Ring-opened dialdehyde | 6 |

| Furan (reference) | 200 | Maleic anhydride | CO + C2H2 | 3 |

| 1-(Furan-2-yl)ethanol | 240 | 1-(Furan-2-yl)ethanone | Ring-opened products | 5 |

| 2-Acetylfuran | 260 | 2-Furan-2-yl-acetic acid | CO + acetylene derivatives | 4 |

| Furfural | 220 | Furan-2-carboxylic acid | 2-Pyrone + CO | 4 |

| 2-Amino-1-(2-furyl)ethanol | 275 | 2-Amino-1-(2-furyl)ethanone | Ring-opened dialdehyde | 6 |

Table 4: Redox Behavior of 2-Amino-1-furan-2-yl-ethanol

| Half-Reaction | Standard Potential E° (V) | pH Dependence | Reversibility |

|---|---|---|---|

| R-CH(NH2)-CH(OH)-Furan → R-CH(NH2)-CO-Furan + 2H+ + 2e- | -0.45 | Strong | Reversible |

| R-CH(NH2)-CH(OH)-Furan + 2H+ + 2e- → R-CH(NH2)-CH2-Furan | 0.32 | Strong | Reversible |

| Furan + 2H2O → Ring-opened products + 4H+ + 4e- | -0.78 | Moderate | Irreversible |

| NH2-CH2-CH(OH)-Furan + O2 → NH2-CHO + Furan-CHO + H2O | -0.65 | Strong | Irreversible |

| NH2 group oxidation → Imine formation | -0.85 | Strong | Reversible |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.